Wedelolactone

Description

This compound has been reported in Hypericum erectum, Aconitum kongboense, and other organisms with data available.

antihepatotoxic coumestan from Eclipta prostrata and Wedelia calendulacea (both Asteraceae); structure given in first source

Structure

3D Structure

Properties

IUPAC Name |

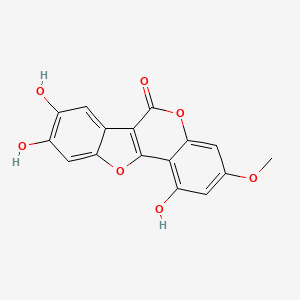

1,8,9-trihydroxy-3-methoxy-[1]benzofuro[3,2-c]chromen-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10O7/c1-21-6-2-10(19)14-12(3-6)23-16(20)13-7-4-8(17)9(18)5-11(7)22-15(13)14/h2-5,17-19H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQDCKJKKMFWXGB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C2C(=C1)OC(=O)C3=C2OC4=CC(=C(C=C43)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60200408 | |

| Record name | Wedelolactone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60200408 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

314.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

524-12-9 | |

| Record name | Wedelolactone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=524-12-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Wedelolactone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000524129 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Wedelolactone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60200408 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Wedelolactone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | WEDELOLACTONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0K6L725GNS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Biological and Functional Properties of Wedelolactone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Wedelolactone, a naturally occurring coumestan, has garnered significant scientific interest due to its diverse and potent biological activities.[1] Isolated primarily from plants of the Asteraceae family, such as Eclipta prostrata and Wedelia chinensis, this polyphenol has been traditionally used in herbal medicine for various ailments.[1][2] Modern pharmacological studies have begun to elucidate the molecular mechanisms underlying its therapeutic potential, revealing a complex interplay with key cellular signaling pathways. This technical guide provides an in-depth overview of the biological and functional properties of this compound, with a focus on its quantitative data, experimental methodologies, and effects on critical signaling cascades.

Quantitative Biological Activity

The following tables summarize the quantitative data on the biological activities of this compound from various in vitro and in vivo studies.

Table 1: Anti-inflammatory and Enzyme Inhibitory Activity of this compound

| Target | Assay System | IC50 Value/Inhibition | Reference |

| 5-Lipoxygenase (5-Lox) | Neutrophils | ~2.5 µM | [1][3] |

| α-Glucosidase | In vitro enzyme assay | 39.12 ± 2.54 µM | [4] |

| α-Amylase | In vitro enzyme assay | 93.83% inhibition (concentration not specified) | [5] |

| Trypsin | In vitro enzyme assay | 2.9 µg/mL | [6] |

| Chymotrypsin-like activity (26S proteasome) | In vitro | 9.97 µM | [7] |

| Chymotrypsin-like activity (20S proteasome) | In vitro | 6.13 µM | [7] |

| IL-6 Production | LPS-stimulated RAW264.7 macrophages | 5.66 ± 0.54 μM | [8] |

| TNF-α, IL-6, IL-8 Production | LPS-stimulated RAW 264.7 cells | Significant inhibition at 30 µg/mL | [9] |

Table 2: Anticancer Activity of this compound

| Cell Line | Cancer Type | IC50 Value | Reference |

| MDA-MB-231 | Breast Cancer | Not specified, but induces growth arrest and apoptosis | [7] |

| MDA-MB-468 | Breast Cancer | 12.78 µM (proteasome inhibition) | [7] |

| T47D | Breast Cancer | 19.45 µM (proteasome inhibition) | [7] |

| LNCaP | Prostate Cancer | Apoptosis induced at 30 µmol/L | [10] |

| PC3 | Prostate Cancer | Apoptosis induced at 30 µmol/L | [10] |

| DU145 | Prostate Cancer | Apoptosis induced at 30 µmol/L | [10] |

| HeLa | Cervical Cancer | Synergistic cytotoxic effects with cisplatin | [11] |

| A2780 | Ovarian Cancer | Synergistic cytotoxic effects with cisplatin | [11] |

Table 3: Pharmacokinetic Parameters of this compound in Rats (Oral Administration)

| Parameter | Value | Reference |

| Cmax | 74.9 ± 13.4 ng/mL | [12][13] |

| Tmax | 0.633 h | [12][13] |

| AUC0-t | 260.8 ± 141.8 ng·h/mL | [13] |

| t1/2 | 2.20 ± 0.59 h | [13] |

Core Signaling Pathways Modulated by this compound

This compound exerts its biological effects by modulating several key signaling pathways involved in inflammation, cell proliferation, and survival.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of the inflammatory response. This compound has been shown to be a potent inhibitor of this pathway.[8][14] It can directly inhibit the IκB kinase (IKK) complex, which is responsible for the phosphorylation and subsequent degradation of the inhibitory protein IκBα.[8][] By preventing IκBα degradation, this compound sequesters the NF-κB p65/p50 heterodimer in the cytoplasm, inhibiting its translocation to the nucleus and the transcription of pro-inflammatory genes such as TNF-α, IL-1β, and IL-6.[8][16]

JAK/STAT Signaling Pathway

The Janus kinase (JAK)/Signal Transducer and Activator of Transcription (STAT) pathway is crucial for cellular responses to cytokines and growth factors.[6][17] this compound has been shown to enhance IFN-γ signaling by inhibiting the dephosphorylation of STAT1.[18] It specifically targets T-cell protein tyrosine phosphatase (TCPTP), a key phosphatase responsible for inactivating STAT1.[18] By inhibiting TCPTP, this compound prolongs the phosphorylation and activation of STAT1, leading to enhanced transcription of IFN-γ target genes and synergistic pro-apoptotic effects in tumor cells.[18]

References

- 1. Anti-inflammatory effect of this compound on DSS induced colitis in rats: IL-6/STAT3 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound facilitates Ser/Thr phosphorylation of NLRP3 dependent on PKA signalling to block inflammasome activation and pyroptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. ijpp.com [ijpp.com]

- 5. researchgate.net [researchgate.net]

- 6. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]

- 7. cabidigitallibrary.org [cabidigitallibrary.org]

- 8. This compound inhibits LPS-induced pro-inflammation via NF-kappaB Pathway in RAW 264.7 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. benthamscience.com [benthamscience.com]

- 13. UPLC-MS/MS Assay for Quantification of this compound and Demethylthis compound in Rat Plasma and the Application to a Preclinical Pharmacokinetic Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. This compound from Eclipta alba inhibits lipopolysaccharide-enhanced cell proliferation of human renal mesangial cells via NF-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Development and Validation of an Ultra-Performance Liquid Chromatography Method for the Determination of this compound in Rat Plasma and its Application in a Pharmacokinetic Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. The JAK/STAT signaling pathway: from bench to clinic - PMC [pmc.ncbi.nlm.nih.gov]

- 18. This compound, a Naturally Occurring Coumestan, Enhances Interferon-γ Signaling through Inhibiting STAT1 Protein Dephosphorylation - PMC [pmc.ncbi.nlm.nih.gov]

Step 2: In-depth Technical Guide on the Discovery and History of Wedelolactone

<Step_2>

For Immediate Release

Whitepaper: A Comprehensive Technical Guide to the Discovery, History, and Therapeutic Potential of Wedelolactone

Shanghai, China – December 19, 2025 – this compound, a naturally occurring coumestan, has garnered significant attention in the scientific community for its diverse pharmacological activities. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the discovery, history, and evolving understanding of this promising compound.

Introduction

This compound (7-methoxy-5,11,12-trihydroxy-coumestan) is a bioactive phytochemical predominantly found in plants of the Asteraceae family, most notably Eclipta prostrata (L.) L. (also known as Eclipta alba) and Wedelia calendulacea.[1][2] For centuries, extracts from these plants have been integral to traditional medicine systems, particularly Ayurveda, for treating a wide array of ailments including liver disorders, skin diseases, inflammation, and hair loss.[1][3][4] The isolation and characterization of this compound as a key active principle marked a pivotal moment, transitioning its study from traditional ethnobotany to modern pharmacology and drug discovery.[1] This guide chronicles this journey, detailing its discovery, structural elucidation, synthesis, and the expanding knowledge of its molecular mechanisms.

Discovery and Isolation

The journey of this compound began in the mid-20th century.

-

Initial Isolation (1956): The compound was first isolated in 1956 by Govindachari, Nagarajan, and Pai from the leaves of Wedelia calendulacea and later from Eclipta prostrata.[1][5] This foundational work laid the groundwork for future investigations into its chemical and biological properties.

-

Confirmation as a Major Bioactive Component: Subsequent studies, notably by Wagner et al. in 1986, confirmed that this compound and its demethylated form, demethylthis compound, were the main active hepatoprotective principles in Eclipta alba and Wedelia calendulacea.[1]

The chemical properties of this compound are summarized below:

| Property | Value | Reference |

| Chemical Formula | C₁₆H₁₀O₇ | [6][7] |

| Molecular Weight | 314.25 g/mol | [6][7] |

| Class | Coumestan | [5][7] |

| IUPAC Name | 1,8,9-trihydroxy-3-methoxy-[1]benzofuro[3,2-c]chromen-6-one | [7] |

| CAS Number | 524-12-9 | [7] |

Structural Elucidation and Chemical Synthesis

Understanding the precise chemical structure of this compound was crucial for synthesizing it and its analogs, enabling more controlled pharmacological studies.

-

Structure: this compound possesses a rigid, tetracyclic structure, featuring a benzofuran (B130515) ring fused to a coumarin (B35378) moiety, with a dense pattern of oxygenated polyphenols.[6][8] This complex structure is responsible for its biological activities but also presents challenges for purification and synthesis due to its potential for decomposition.[5]

-

Early Synthesis Attempts: Initial reports on the synthesis of this compound appeared as early as 1963 and 1989. However, these early efforts were hampered by a lack of definitive spectroscopic data to confirm the structure, with reported ¹H NMR data not matching that of the naturally isolated compound.[5]

-

Definitive Total Synthesis (2003): A significant breakthrough came in 2003 when Zhen Yang and colleagues at Peking University reported a convergent total synthesis of this compound.[5][9][10] This work provided unambiguous confirmation of its structure and, importantly, a scalable method to produce the compound for further research.[5]

The 2003 synthesis is a landmark in the history of this compound, enabling the production of diversified analogues for structure-activity relationship (SAR) studies.[5][9]

History of Pharmacological Discovery

The investigation into this compound's biological effects has evolved from observing the effects of crude plant extracts to pinpointing its interactions with specific molecular targets.

Traditional and Early Uses

Eclipta alba, the primary source of this compound, has a long history in Ayurvedic and other traditional medicine systems for:

-

Hepatoprotection: Used to treat jaundice and other liver ailments.[1][4][11]

-

Anti-inflammatory: Applied for skin conditions and to reduce inflammation.[1][4]

-

Hair Health: Believed to prevent hair loss and promote hair growth.[3][4]

-

Antivenom: Used in Brazil as an antidote for snake venom, where it was shown to inhibit proteases and phospholipase A2 activity.[1]

Identification as an IKK Inhibitor and Anti-inflammatory Agent

A pivotal discovery in understanding this compound's mechanism of action came from its identification as a direct inhibitor of the IκB kinase (IKK) complex .[5][12] This discovery positioned it as a significant modulator of the NF-κB signaling pathway, a master regulator of inflammation and immune responses.

-

Mechanism of NF-κB Inhibition: In 2004, it was reported that this compound directly inhibits the IKK complex (specifically IKKα and IKKβ) with an IC₅₀ of less than 10 µM.[13][14][15] By inhibiting IKK, this compound prevents the phosphorylation and subsequent degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm.[12][14] This blockage keeps NF-κB inactive, thereby suppressing the transcription of pro-inflammatory genes like TNF-α, IL-6, and COX-2.[6][13]

// Invisible edges for layout control Proteasome -> NFkB [style=invis]; } END_OF_DOT Caption: this compound inhibits the IKK complex, preventing NF-κB activation.

Anticancer and Apoptosis-Inducing Activity

Following the elucidation of its anti-inflammatory mechanism, research expanded into its potential as an anticancer agent. This compound has been shown to induce apoptosis and inhibit proliferation in various cancer cell lines.[16]

-

Prostate Cancer: Induces caspase-dependent apoptosis in prostate cancer cells (LNCaP, PC3, and DU145) by downregulating Protein Kinase C epsilon (PKCε), without affecting the Akt survival pathway.[1]

-

Breast Cancer: Inhibits the invasive growth of MDA-MB-231 breast cancer cells by reducing the expression of matrix metalloproteinases (MMPs) through the blockade of the IκB-α/NF-κB and MEK/ERK signaling pathways.[16]

-

Other Targets: It has also been identified as an inhibitor of DNA topoisomerase IIα and can disrupt the interaction between EZH2 and EED in the Polycomb Repressive Complex 2 (PRC2).[13][16]

// Connections this compound -> PKCe [arrowhead=tee, color="#EA4335"]; this compound -> IKK [arrowhead=tee, color="#EA4335"]; this compound -> MEK [arrowhead=tee, color="#EA4335"]; this compound -> EZH2 [arrowhead=tee, color="#EA4335"];

PKCe -> Apoptosis [arrowtail=tee, dir=back, color="#4285F4", style=dashed, label=" Downregulation leads to", fontsize=8]; IKK -> Invasion [arrowtail=tee, dir=back, color="#FBBC05", style=dashed, label=" Inhibition leads to", fontsize=8]; MEK -> Invasion [arrowtail=tee, dir=back, color="#34A853", style=dashed]; EZH2 -> Proliferation [arrowtail=tee, dir=back, color="#5F6368", style=dashed, label=" Disruption leads to", fontsize=8]; } END_OF_DOT Caption: Key anticancer mechanisms of this compound.

Quantitative Data Summary

The following table summarizes key quantitative data regarding the inhibitory activities of this compound.

| Target | Assay Type | Cell Line / System | IC₅₀ / K_d | Reference |

| IKK Complex (IKKα/β) | Kinase Assay | In vitro | < 10 µM | [14] |

| 5-Lipoxygenase (5-LOX) | Enzyme Inhibition Assay | In vitro | 2.5 µM | [17] |

| HCV NS5B Polymerase | RNA Polymerase Assay | In vitro | 36 µM | [13] |

| EZH2-EED Interaction | Binding Assay | In vitro | K_d = 2.8 µM | [13] |

| α-glucosidase | Enzyme Inhibition Assay | In vitro | 14.91 µM | [18] |

Experimental Protocols

Protocol for Isolation of this compound from Eclipta prostrata

This protocol is a generalized representation based on common phytochemical extraction methods.[11][19][20]

Objective: To extract and isolate this compound from the dried leaves of Eclipta prostrata.

Materials:

-

Dried, powdered leaves of Eclipta prostrata.

-

Methanol (B129727) (ACS grade).

-

Ethyl acetate (B1210297) (ACS grade).

-

Silica (B1680970) gel (60-120 mesh) for column chromatography.

-

Soxhlet apparatus.

-

Rotary evaporator.

-

Glass column for chromatography.

-

TLC plates (silica gel).

-

HPLC system for purity analysis.

Procedure:

-

Extraction: a. Place 100g of dried, powdered E. prostrata leaves into the thimble of a Soxhlet apparatus. b. Extract the material with 500 mL of methanol for 6-8 hours or until the solvent running through the siphon is colorless.[11] c. Concentrate the methanolic extract under reduced pressure using a rotary evaporator at 50°C to obtain a crude residue.

-

Solvent Partitioning: a. Suspend the crude residue in 200 mL of distilled water and heat gently (below 80°C).[19] b. After cooling, partition the aqueous suspension with an equal volume of ethyl acetate three times. c. Combine the ethyl acetate fractions and concentrate using a rotary evaporator to yield the ethyl acetate extract.

-

Column Chromatography: a. Prepare a silica gel (60-120 mesh) column using a suitable solvent system (e.g., a gradient of toluene (B28343) and ethyl acetate). b. Load the concentrated ethyl acetate extract onto the top of the column. c. Elute the column with the solvent system, collecting fractions. d. Monitor the fractions using Thin Layer Chromatography (TLC) to identify those containing this compound (visualized under UV light).

-

Purification and Confirmation: a. Pool the fractions rich in this compound and concentrate them. b. Recrystallize the residue from a suitable solvent (e.g., methanol) to obtain purified this compound crystals. c. Confirm the purity and identity of the isolated compound using HPLC, Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy, comparing the data with a known standard.[11]

Conclusion and Future Directions

From its roots in traditional herbal medicine to its characterization as a potent, multi-target inhibitor of key cellular pathways, the story of this compound is a classic example of natural product drug discovery. Its ability to modulate critical signaling nodes, particularly the NF-κB pathway, underscores its therapeutic potential in inflammatory diseases and oncology.

Future research should focus on:

-

Structure-Activity Relationship (SAR) Studies: Leveraging the total synthesis routes to create novel analogs with improved potency, selectivity, and pharmacokinetic profiles.[5][9]

-

Pharmacokinetic Optimization: Addressing the compound's metabolic profile, which includes hydrolysis and glucuronidation, to enhance its bioavailability and in vivo efficacy.[21]

-

Clinical Translation: Conducting well-designed preclinical and clinical trials to validate its therapeutic efficacy in relevant disease models.

The comprehensive history and evolving science of this compound provide a robust foundation for its continued development as a next-generation therapeutic agent.

References

- 1. This compound, a medicinal plant-derived coumestan, induces caspase-dependent apoptosis in prostate cancer cells via downregulation of PKCε without inhibiting Akt - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. Eclipta 10% this compound | BECARRE Natural [becarre-natural.com]

- 4. Ethnopharmacological Significance of Eclipta alba (L.) Hassk. (Asteraceae) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. files01.core.ac.uk [files01.core.ac.uk]

- 6. researchgate.net [researchgate.net]

- 7. This compound | C16H10O7 | CID 5281813 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Total synthesis of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. ijfmr.com [ijfmr.com]

- 12. selleckchem.com [selleckchem.com]

- 13. caymanchem.com [caymanchem.com]

- 14. merckmillipore.com [merckmillipore.com]

- 15. glpbio.cn [glpbio.cn]

- 16. A comprehensive review on this compound: natural sources, total synthesis, and pharmacological activities [cjnmcpu.com]

- 17. medchemexpress.com [medchemexpress.com]

- 18. researchgate.net [researchgate.net]

- 19. This compound from Vietnamese Eclipta prostrata (L) L. Protected Zymosan-induced shock in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 20. CN104387404A - Method for extracting and separating this compound from herba ecliptae - Google Patents [patents.google.com]

- 21. This compound: A molecule of interests - PubMed [pubmed.ncbi.nlm.nih.gov]

Wedelolactone: A Technical Guide to Natural Sources, Extraction, and Molecular Mechanisms

For Researchers, Scientists, and Drug Development Professionals

Abstract

Wedelolactone, a naturally occurring coumestan, has garnered significant attention within the scientific community for its diverse pharmacological activities, including anti-inflammatory, anti-cancer, and hepatoprotective effects. This technical guide provides a comprehensive overview of the primary botanical sources of this compound, detailed methodologies for its extraction and purification, and an in-depth analysis of its molecular mechanisms of action. Quantitative data from various extraction techniques are summarized for comparative analysis. Furthermore, key signaling pathways modulated by this compound, including the NF-κB and apoptosis pathways, are elucidated with detailed diagrams to facilitate a deeper understanding of its therapeutic potential.

Natural Sources of this compound

This compound is predominantly found in plants belonging to the Asteraceae family. The most well-documented botanical sources include:

-

Eclipta prostrata (L.) L. (synonym: Eclipta alba (L.) Hassk.), commonly known as False Daisy or Bhringraj, is a key source of this bioactive compound.[1][2]

-

Wedelia calendulacea Less. is another significant source from which this compound was first isolated.[2][3]

-

Wedelia chinensis (Osbeck) Merr. has also been identified as a producer of this compound.[4]

-

Sphagneticola trilobata (L.) Pruski (formerly Wedelia trilobata), a creeping perennial, is also known to contain this compound.[4]

These plants are widely distributed in tropical and subtropical regions and have a history of use in traditional medicine.[2][5]

Plant Extraction Methodologies

The extraction of this compound from its natural plant sources is a critical step in its isolation and purification for research and drug development. Various techniques have been employed, each with its own set of advantages and disadvantages in terms of yield, efficiency, and environmental impact.

Conventional Extraction Methods

Soxhlet extraction is a classic and widely used method for the extraction of this compound. It involves the continuous washing of the powdered plant material with a solvent.

Experimental Protocol:

-

Preparation of Plant Material: The plant material (e.g., leaves, whole plant) is thoroughly washed, shade-dried until brittle, and then ground into a fine powder to increase the surface area for extraction.

-

Extraction: A known quantity of the dried plant powder (e.g., 20 g) is placed in a thimble and inserted into the Soxhlet apparatus.[6]

-

Solvent Selection: Methanol (B129727) is a commonly used and effective solvent for this compound extraction.[3][6] Other solvents such as ethanol (B145695) and hexane (B92381) have also been tested.[6]

-

Extraction Process: The extraction is carried out for a specified duration (e.g., 6-36 hours) at the boiling point of the solvent.[6]

-

Concentration: After extraction, the solvent is evaporated using a rotary evaporator to obtain the crude extract.

Modern Extraction Techniques

To overcome the limitations of conventional methods, such as long extraction times and high solvent consumption, several modern techniques have been developed.

MAE utilizes microwave energy to heat the solvent and plant matrix, leading to a more efficient extraction process.

Experimental Protocol:

-

Sample Preparation: 5.00 g of powdered Eclipta alba is placed in a 250 mL round-bottom flask.

-

Solvent and Conditions: The sample is extracted with 90% ethanol at a solvent-to-solid ratio of 33 mL/g.

-

Microwave Irradiation: The extraction is performed in a closed-vessel microwave system at a power of 208 W for 26.5 minutes.

-

Filtration and Analysis: The extract is filtered and the this compound content is quantified.

UAE, or sonication, uses high-frequency sound waves to disrupt cell walls and enhance solvent penetration.

Experimental Protocol:

-

Sample Preparation: Powdered plant material is soaked in the selected solvent for approximately one hour.

-

Ultrasonication: An ultrasonic probe is immersed in the solvent, and ultrasonication is applied with a specific duty cycle (e.g., 5 seconds ON and 5 seconds OFF).[3]

-

Optimized Parameters: For Eclipta alba, optimal conditions have been found to be methanol as the solvent, a 1:5 methanol-to-herb powder ratio, yielding 0.36% this compound.[3]

-

Filtration: The extract is then filtered to separate the plant residue.

SFE employs a supercritical fluid, most commonly carbon dioxide (CO2), as the extraction solvent. This method is known for its high selectivity and the production of solvent-free extracts.

Experimental Protocol:

-

Sample Loading: 5 g of powdered Wedelia calendulacea is packed into the extractor column.

-

Supercritical CO2 Conditions: The extraction is performed at a pressure of 25 MPa and a temperature of 40°C.

-

Modifier: 10% methanol is used as a modifier to enhance the solubility of this compound in supercritical CO2.

-

Extraction Time: The extraction is carried out for 90 minutes.

Quantitative Data on this compound Yield

The yield of this compound can vary significantly depending on the plant source, the part of the plant used, and the extraction method employed. The following tables summarize the quantitative data from various studies to provide a basis for comparison.

| Plant Source | Plant Part | Extraction Method | Solvent | Yield (mg/g of dry material) | Reference |

| Eclipta alba | Leaves | Methanolic Solid-Liquid | Methanol | 5.1 | [1] |

| Eclipta alba | Leaves | Methanolic Solid-Liquid | Methanol | 0.41 | [1] |

| Eclipta alba | Leaves | Soxhlet Extraction | Methanol | 5.05 | [1] |

| Eclipta alba | Leaves | Soxhlet Extraction | Methanol | 0.7 | [1] |

| Eclipta alba | Aerial Parts | Heat Reflux Extraction | Ethanol-Water | - (62.93% of total extract) | [1] |

| Eclipta alba | Aerial Parts | Heat Reflux Extraction | Ethanol-Water | 3.89 | [1] |

| Eclipta alba | - | Aqueous Two-Phase Extraction | PEG 6000 / Sodium Citrate | 6.73 | [7] |

| Wedelia calendulacea | - | Supercritical CO2 Extraction | CO2 + Methanol | 0.0801 | [8] |

| Wedelia chinensis | In vitro shoots | - | - | 193.90 µg/g | [9] |

| Wedelia chinensis | In vivo plants | - | - | 89.95 µg/g | [9] |

Note: Direct comparison of yields can be challenging due to variations in experimental conditions and reporting units.

Purification of this compound

Following crude extraction, purification is necessary to obtain high-purity this compound for pharmacological studies. A common approach involves a hybrid chromatography and crystallization process.

Experimental Protocol:

-

Column Chromatography: The crude extract is subjected to silica (B1680970) gel column chromatography.

-

Elution: A solvent system of dichloromethane-methanol-acetic acid is used as the eluent.

-

Fraction Collection: Fractions are collected and monitored by Thin Layer Chromatography (TLC).

-

Crystallization: The fractions containing this compound are pooled, and the solvent is evaporated. The residue is then subjected to dilution crystallization to obtain pure this compound crystals.

-

Purity Analysis: The purity of the final product is assessed using High-Performance Liquid Chromatography (HPLC), with reported purities reaching up to 99.46%.[10]

Molecular Mechanisms of Action

This compound exerts its biological effects by modulating several key signaling pathways involved in inflammation, cell proliferation, and apoptosis.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of the inflammatory response. This compound has been shown to be a potent inhibitor of this pathway.[11][12]

Mechanism of Inhibition:

-

Direct Inhibition of IKK Complex: this compound directly inhibits the IκB kinase (IKK) complex.[12] The IKK complex is responsible for phosphorylating the inhibitory protein IκBα.

-

Prevention of IκBα Degradation: By inhibiting IKK, this compound prevents the phosphorylation and subsequent ubiquitination and proteasomal degradation of IκBα.[11][13]

-

Sequestration of NF-κB: This leads to the stabilization of the IκBα-NF-κB complex in the cytoplasm, preventing the translocation of the active NF-κB p65 subunit to the nucleus.[5][6]

-

Downregulation of Inflammatory Genes: As a result, the transcription of NF-κB target genes, which include pro-inflammatory cytokines (e.g., TNF-α, IL-6) and enzymes (e.g., iNOS, COX-2), is suppressed.[6][11]

Induction of Apoptosis

This compound has been shown to induce apoptosis (programmed cell death) in various cancer cell lines, particularly in prostate cancer.[4][14]

Mechanism of Apoptosis Induction:

-

Downregulation of PKCε: this compound triggers apoptosis by downregulating Protein Kinase C epsilon (PKCε), a protein involved in cell survival signaling.[4][14]

-

Activation of JNK and Caspase-3: The induction of apoptosis by this compound is dependent on the activation of c-Jun N-terminal Kinase (JNK) and caspase-3.[4][14] Caspase-3 is a key executioner caspase in the apoptotic cascade.

-

Independence from Akt: Notably, this compound's pro-apoptotic effect occurs without inhibiting the Akt signaling pathway, which is another crucial cell survival pathway.[4][14]

Other Molecular Targets

In addition to the NF-κB and apoptosis pathways, this compound has been reported to interact with other molecular targets, including:

-

STAT3 Signaling Pathway: this compound can inhibit the activation of Signal Transducer and Activator of Transcription 3 (STAT3).[9][15]

-

Androgen Receptor Signaling: It has been shown to block androgen receptor function.[14]

-

Proteasome Inhibition: this compound can act as a proteasome inhibitor in breast cancer cells.[3][16]

Conclusion

This compound stands out as a promising natural compound with significant therapeutic potential. This guide has provided a detailed overview of its natural sources and various extraction methodologies, offering valuable quantitative data for researchers. The elucidation of its molecular mechanisms, particularly its inhibitory effects on the NF-κB pathway and its pro-apoptotic properties, provides a strong foundation for further investigation and development of this compound-based therapies for a range of diseases, including inflammatory disorders and cancer. The provided experimental protocols and pathway diagrams serve as a practical resource for scientists and drug development professionals working with this multifaceted molecule.

References

- 1. This compound, an anti-inflammatory botanical, interrupts c-Myc oncogenic signaling and synergizes with enzalutamide to induce apoptosis in prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. cjnmcpu.com [cjnmcpu.com]

- 3. This compound Acts as Proteasome Inhibitor in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. spandidos-publications.com [spandidos-publications.com]

- 5. This compound inhibits LPS-induced pro-inflammation via NF-kappaB Pathway in RAW 264.7 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. [PDF] this compound inhibits LPS-induced pro-inflammation via NF-kappaB Pathway in RAW 264.7 cells | Semantic Scholar [semanticscholar.org]

- 7. caymanchem.com [caymanchem.com]

- 8. This compound, a Naturally Occurring Coumestan, Enhances Interferon-γ Signaling through Inhibiting STAT1 Protein Dephosphorylation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. benthamdirect.com [benthamdirect.com]

- 11. This compound from Eclipta alba inhibits lipopolysaccharide-enhanced cell proliferation of human renal mesangial cells via NF-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 12. glpbio.cn [glpbio.cn]

- 13. This compound alleviates inflammation and cartilage degeneration by suppressing the NF-κB signaling pathway in osteoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. This compound, a medicinal plant-derived coumestan, induces caspase-dependent apoptosis in prostate cancer cells via downregulation of PKCε without inhibiting Akt - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Two naturally occurring terpenes, dehydrocostuslactone and costunolide, decrease intracellular GSH content and inhibit STAT3 activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. This compound Acts as Proteasome Inhibitor in Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Wedelolactone: Chemical Structure and Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Wedelolactone, a naturally occurring coumestan (B1194414) found predominantly in the medicinal plants Eclipta alba and Wedelia calendulacea, has garnered significant scientific interest for its diverse pharmacological activities.[1][2] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of this compound, with a focus on its mechanisms of action involving key cellular signaling pathways. This document is intended to serve as a detailed resource for researchers, scientists, and professionals in the field of drug development.

Chemical Identity and Physicochemical Properties

This compound is classified as a coumestan, a subclass of flavonoids characterized by a specific four-ring system.[1][3] Its chemical and physical properties are summarized in the table below.

| Property | Value | Reference(s) |

| IUPAC Name | 1,8,9-Trihydroxy-3-methoxy-6H-[1]benzofuro[3,2-c][1]benzopyran-6-one | [1][3] |

| Synonyms | 7-Methoxy-5,11,12-trihydroxycoumestan, IKK Inhibitor II | [4][5] |

| CAS Number | 524-12-9 | [1][3] |

| Molecular Formula | C₁₆H₁₀O₇ | [1][3] |

| Molecular Weight | 314.25 g/mol | [1][3] |

| Melting Point | 327-330 °C | [1] |

| Appearance | White to brown powder/crystal | |

| Solubility | Soluble in DMSO (approx. 30 mg/mL), ethanol (B145695) (approx. 20 mg/mL), and methanol. Sparingly soluble in aqueous buffers. | [5] |

| UV/Vis. λmax | 253, 351 nm | [5] |

| Storage Temperature | 2-8°C | [1] |

Biological Activities and Pharmacological Properties

This compound exhibits a broad spectrum of biological activities, including anti-inflammatory, anti-cancer, hepatoprotective, and antioxidant effects. These activities are attributed to its ability to modulate various cellular signaling pathways. A summary of its key pharmacological properties is presented below.

| Biological Activity | Target/Pathway | IC₅₀ Value/Effective Concentration | Cell Line/Model | Reference(s) |

| Anti-inflammatory | IKKα and IKKβ kinase activity | < 10 µM | In vitro kinase assay | [1] |

| 5-lipoxygenase (5-Lox) | 2.5 µM | In vitro enzyme assay | [][7] | |

| Anticancer | HeLa (cervical cancer) | 14.85 ± 0.70 µM | MTT assay | [4] |

| Breast Cancer Cells (general) | 10 - 25 µM (for proteasome inhibition) | In-cell assay | [8] |

Mechanism of Action: Modulation of Signaling Pathways

This compound exerts its biological effects by interacting with and modulating several key intracellular signaling pathways. The primary and most well-elucidated mechanism is the inhibition of the NF-κB pathway.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of inflammatory responses, cell survival, and proliferation. This compound has been identified as a potent inhibitor of this pathway. It directly targets the IκB kinase (IKK) complex, specifically inhibiting the catalytic subunits IKKα and IKKβ. This inhibition prevents the phosphorylation and subsequent degradation of the inhibitory protein IκBα. As a result, the NF-κB p65/p50 dimer remains sequestered in the cytoplasm and cannot translocate to the nucleus to initiate the transcription of pro-inflammatory and pro-survival genes.

References

- 1. This compound | 524-12-9 [chemicalbook.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. This compound | C16H10O7 | CID 5281813 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Synergistic Cytotoxic Effect from Combination of this compound and Cisplatin in HeLa Cell Line: A Novel Finding - PMC [pmc.ncbi.nlm.nih.gov]

- 5. cdn.caymanchem.com [cdn.caymanchem.com]

- 7. This compound, a medicinal plant-derived coumestan, induces caspase-dependent apoptosis in prostate cancer cells via downregulation of PKCε without inhibiting Akt - PMC [pmc.ncbi.nlm.nih.gov]

- 8. PHYTON | Biological and Functional Properties of this compound in Human Chronic Diseases [techscience.com]

The Pharmacological Profile of Wedelolactone in Chronic Diseases: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Wedelolactone, a naturally occurring coumestan (B1194414) found in plants of the Eclipta and Wedelia genera, has garnered significant scientific interest for its diverse pharmacological activities. This technical guide provides an in-depth overview of the pharmacological profile of this compound, with a specific focus on its therapeutic potential in a range of chronic diseases. Extensive research has highlighted its anti-inflammatory, antioxidant, anti-cancer, anti-diabetic, hepatoprotective, and neuroprotective properties. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying molecular mechanisms to support further research and drug development efforts.

Data Presentation

The following tables summarize the quantitative data associated with the pharmacological effects of this compound across various studies.

Table 1: In Vitro Inhibitory Concentrations (IC50) of this compound

| Target/Activity | Cell Line/System | IC50 Value | Reference |

| α-Glucosidase Inhibition | Enzyme Assay | 39.12 ± 2.54 μM | [1] |

| 5-Lipoxygenase (5-Lox) | Enzyme Assay | ~2.5 μM | [2] |

| Phosphodiesterase-4 (PDE4) | Enzyme Assay | 2.8 μM | [3] |

Table 2: In Vivo Efficacy of this compound in Animal Models of Chronic Disease

| Chronic Disease Model | Animal Model | Dosage | Key Findings | Reference |

| Ulcerative Colitis | Dextran Sulfate Sodium (DSS)-induced in rats | 50 & 100 mg/kg/day (oral) | Significant attenuation of colonic damage and inflammation.[4] | [4] |

| Particle-Induced Osteolysis | Murine Calvarial Model | 4 mg/kg (oral) | Significantly suppressed the growth of prostate cancer cells.[5] | [5] |

| Ovariectomy-Induced Bone Loss | Ovariectomized Mice | 10 mg/kg (i.p. every 2 days for 4 weeks) | Prevented bone loss by enhancing osteoblast and inhibiting osteoclast activity.[6] | [6] |

Core Signaling Pathways Modulated by this compound

This compound exerts its pleiotropic effects by modulating several key signaling pathways implicated in the pathophysiology of chronic diseases.

NF-κB Signaling Pathway

This compound is a potent inhibitor of the NF-κB signaling pathway, a central mediator of inflammation. It has been shown to inhibit the phosphorylation and subsequent degradation of IκBα, which prevents the nuclear translocation of the p65 and p50 subunits of NF-κB.[4][7][8] This blockade of NF-κB activation leads to the downregulation of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6, as well as enzymes like iNOS and COX-2.[7][9]

References

- 1. Inhibition mechanism and behaviour of this compound against α-glucosidase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound, a medicinal plant-derived coumestan, induces caspase-dependent apoptosis in prostate cancer cells via downregulation of PKCε without inhibiting Akt - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Anti-inflammatory effect of this compound on DSS induced colitis in rats: IL-6/STAT3 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The potential role of herbal extract this compound for treating particle-induced osteolysis: an in vivo study - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound | 524-12-9 | NF-κB | MOLNOVA [molnova.com]

- 7. This compound inhibits LPS-induced pro-inflammation via NF-kappaB Pathway in RAW 264.7 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound inhibits LPS-induced pro-inflammation via NF-kappaB pathway in RAW 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. ijfmr.com [ijfmr.com]

Wedelolactone: A Comprehensive Technical Guide to its Therapeutic Potential

Audience: Researchers, scientists, and drug development professionals.

Abstract: Wedelolactone (WDL), a naturally occurring coumestan (B1194414) found predominantly in plants of the Eclipta and Wedelia genera, has garnered significant scientific interest for its broad spectrum of pharmacological activities. This document provides an in-depth technical overview of this compound, focusing on its potential as a therapeutic agent. It details its mechanisms of action across various chronic diseases, including cancer, inflammation, and liver disease, supported by quantitative data from preclinical studies. Key signaling pathways modulated by this compound are illustrated, and detailed experimental protocols for foundational research are provided to facilitate further investigation and drug development efforts.

Introduction

Natural products have historically been a vital source for the development of novel therapeutic agents.[1] this compound (C₁₆H₁₀O₇) is a bioactive phytochemical that demonstrates significant potential in the treatment of a range of human chronic diseases.[2][3] It has been traditionally used in Ayurvedic medicine for conditions like infective hepatitis and septic shock.[4][5] Modern pharmacological studies have begun to elucidate the molecular mechanisms underlying its diverse therapeutic effects, which include anticancer, anti-inflammatory, hepatoprotective, and neuroprotective activities.[1][6] This guide synthesizes current research to provide a technical resource on the pharmacology of this compound, its molecular targets, and methodologies for its study.

Mechanisms of Action and Key Signaling Pathways

This compound exerts its biological effects by modulating multiple signaling pathways critical to the pathogenesis of various diseases. Its activity is often linked to the inhibition of key enzymes and transcription factors involved in inflammation, cell proliferation, and survival.

Anti-inflammatory Activity: NF-κB and IL-6/STAT3 Signaling

A primary mechanism of this compound's potent anti-inflammatory effect is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[7][8] NF-κB is a crucial transcription factor that governs the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules.[7] this compound has been shown to inhibit the IKK kinase complex, which is responsible for the phosphorylation and subsequent degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm.[9] By preventing IκBα degradation, this compound blocks the translocation of the active NF-κB p65/p50 dimer to the nucleus, thereby downregulating the expression of inflammatory mediators like TNF-α, IL-1β, and IL-6.[10][11]

Furthermore, this compound has been demonstrated to suppress the IL-6/STAT3 signaling pathway.[12][13] In conditions like ulcerative colitis, this compound treatment leads to a significant decrease in the levels of IL-6 and the phosphorylation of STAT3, a key downstream effector, thereby mitigating inflammatory damage.[12]

Anticancer Activity: c-Myc and PKCε Pathways

In the context of cancer, particularly prostate cancer, this compound has been shown to interrupt crucial oncogenic signaling pathways. It significantly downregulates the expression, nuclear accumulation, DNA-binding, and transcriptional activity of the c-Myc oncogene.[5][14] c-Myc is a critical driver of cell proliferation and its inhibition is a key target in cancer therapy.

This compound also induces caspase-dependent apoptosis in prostate cancer cells by downregulating Protein Kinase C epsilon (PKCε), a protein involved in cell survival.[4][5] Notably, this pro-apoptotic effect is independent of the PI3K-Akt pathway, a common cell survival pathway, highlighting a distinct mechanism of action.[4]

Neuroprotective and Hepatoprotective Pathways

This compound demonstrates neuroprotective effects in models of ischemic stroke by inhibiting oxidative damage and ferroptosis. This is achieved through the modulation of the HIF-1α/SLC7A11/GPX4 signaling pathway.[15][16] It promotes the nuclear translocation of HIF-1α, which subsequently regulates the expression of SLC7A11 and GPX4, key proteins involved in antioxidant defense and the inhibition of ferroptosis.[16]

Its hepatoprotective effects are also linked to its anti-inflammatory and antioxidant properties, primarily through the inhibition of the NF-κB pathway in immune-mediated liver injury models.[7][10] Additionally, in cholestatic liver injury, this compound regulates bile acid metabolism and alleviates hepatotoxicity via the FXR-bile acid-NF-κB/NRF2 axis.[17]

Quantitative Data on Therapeutic Effects

The efficacy of this compound has been quantified in numerous preclinical studies. The following tables summarize key findings across different therapeutic areas.

Table 1: Anticancer Activity

| Cell Line | Cancer Type | Assay | Endpoint | Result (IC₅₀) | Reference |

| LNCaP | Prostate | Cell Viability | 72h | ~8-12 µM | [4] |

| PC3 | Prostate | Cell Viability | 72h | ~8-12 µM | [4] |

| DU145 | Prostate | Cell Viability | 72h | ~8-12 µM | [4] |

| SCC-4 | Head and Neck | MTT | Proliferation | >6.25 µg/mL | [18] |

| CU110-1 | Head and Neck | MTT | Proliferation | >6.25 µg/mL | [18] |

| HaCaT | Keratinocytes | Cytotoxicity | - | 25.6 µg/mL | [19] |

Table 2: Anti-inflammatory and Hepatoprotective Activity

| Model | Condition | Endpoint | Treatment | Result | Reference |

| Carrageenan-induced rat paw edema | Inflammation | Edema Inhibition | 100 mg/kg (extract) | 34.02% inhibition | [3] |

| Carrageenan-induced rat paw edema | Inflammation | Edema Inhibition | 200 mg/kg (extract) | 38.80% inhibition | [3] |

| DSS-induced colitis in rats | Inflammation | MPO Activity | 100 mg/kg WDL | Significant decrease (p < 0.01) | [7] |

| LPS-stimulated HRMCs | Inflammation | Cytokine Production | 10-20 µmol/L WDL | Significant inhibition of IL-1β, TNF-α | [9] |

| ConA-induced hepatitis in mice | Liver Injury | Serum ALT/AST | WDL pretreatment | Markedly reduced levels | [7] |

| CCl₄-induced liver injury in mice | Liver Injury | Serum ALT/AST | WDL pretreatment | Markedly decreased levels | [10] |

Table 3: Antimicrobial Activity

| Organism | Assay | Endpoint | Result (MIC) | Reference |

| Bacillus subtilis | MIC | Inhibition | 500 µg/mL | [19] |

| Escherichia coli | MIC | Inhibition | 1000 µg/mL | [19] |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the therapeutic potential of this compound.

In Vitro Cell Viability (MTT Assay)

This protocol is used to assess the effect of this compound on the viability and proliferation of cancer cells.

Materials:

-

Human prostate cancer cells (e.g., LNCaP, PC3)

-

RPMI-1640 medium with 10% Fetal Bovine Serum (FBS)

-

This compound (dissolved in DMSO to create a stock solution)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO (for dissolving formazan)

-

96-well microplates

-

Multi-well spectrophotometer (plate reader)

Procedure:

-

Cell Seeding: Seed prostate cancer cells in a 96-well plate at a density of 4 x 10³ cells per well in 100 µL of complete medium. Incubate overnight at 37°C in a 5% CO₂ incubator to allow for cell attachment.[4]

-

Treatment: Prepare serial dilutions of this compound in culture medium from the stock solution. Remove the old medium from the wells and add 100 µL of the medium containing various concentrations of this compound (e.g., 0-50 µM). Include a vehicle control group treated with the same concentration of DMSO as the highest this compound dose (typically ≤0.2%).[4]

-

Incubation: Incubate the plate for the desired period (e.g., 72 hours) at 37°C in a 5% CO₂ incubator.[4]

-

MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well.[20]

-

Formazan (B1609692) Formation: Incubate the plate for an additional 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into purple formazan crystals.[21]

-

Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[21]

-

Absorbance Reading: Measure the absorbance of each well at a wavelength of 570-590 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the percentage of viability against the log of this compound concentration to determine the IC₅₀ value.

In Vivo Anti-Inflammatory Activity (DSS-Induced Colitis in Rats)

This model is used to evaluate the efficacy of this compound in treating inflammatory bowel disease.

Animals:

-

Male Wistar rats.

Materials:

-

Dextran (B179266) Sulfate (B86663) Sodium (DSS), molecular weight 36,000–50,000 Da

-

This compound

-

Vehicle solution (e.g., 0.5% carboxymethyl cellulose)

Procedure:

-

Acclimatization: Acclimatize rats for at least one week before the experiment.

-

Grouping: Randomly divide rats into four groups (n=6 per group):

-

Group I (Vehicle control): Receive vehicle orally and normal drinking water.

-

Group II (DSS control): Receive vehicle orally and 5% (w/v) DSS in drinking water.

-

Group III (WDL 50 mg/kg): Receive 50 mg/kg/day this compound orally and 5% DSS in drinking water.[1]

-

Group IV (WDL 100 mg/kg): Receive 100 mg/kg/day this compound orally and 5% DSS in drinking water.[1]

-

-

Induction and Treatment:

-

Monitoring: Monitor rats daily for body weight, stool consistency, and presence of blood in the stool to calculate the Disease Activity Index (DAI).

-

Sacrifice and Tissue Collection: On day 8, sacrifice the rats. Collect the colon and measure its length. A portion of the distal colon is fixed in 10% formalin for histological analysis, and another portion is snap-frozen for Myeloperoxidase (MPO) activity assay.[7]

-

MPO Activity Assay: Homogenize colon tissue in a potassium phosphate (B84403) buffer containing 0.5% hexadecyltrimethylammonium bromide (HTAB). Centrifuge the homogenate and use the supernatant for the assay. MPO activity is measured spectrophotometrically by observing the change in absorbance at 460 nm after adding a reagent solution containing o-dianisidine dihydrochloride (B599025) and hydrogen peroxide.[22]

Western Blot Analysis for NF-κB Pathway Proteins

This protocol details the detection of key proteins in the NF-κB pathway to assess the molecular effect of this compound.

Materials:

-

RAW 264.7 macrophage cells or other relevant cell types

-

LPS (Lipopolysaccharide)

-

This compound

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA Protein Assay Kit

-

SDS-PAGE gels, running buffer, and transfer buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p-IκBα, anti-IκBα, anti-p65, anti-GAPDH)

-

HRP-conjugated secondary antibody

-

ECL (Enhanced Chemiluminescence) substrate

Procedure:

-

Cell Culture and Treatment: Plate RAW 264.7 cells and allow them to adhere. Pre-treat the cells with desired concentrations of this compound (e.g., 0.1, 1, 10 µM) for 12 hours.[11]

-

Stimulation: Stimulate the cells with LPS (1 µg/mL) for 30 minutes to activate the NF-κB pathway.[11]

-

Cell Lysis: Wash cells with ice-cold PBS and lyse them with lysis buffer. Scrape the cells, collect the lysate, and centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.

-

SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer. Separate the proteins by size on an SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer as per manufacturer's recommendation) overnight at 4°C with gentle agitation.

-

Washing and Secondary Antibody: Wash the membrane three times with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[23]

-

Detection: Wash the membrane again three times with TBST. Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.[23]

-

Analysis: Quantify band intensity using densitometry software. Normalize the expression of target proteins to a loading control like GAPDH.

Conclusion

This compound is a promising natural compound with multifaceted therapeutic potential demonstrated across a range of preclinical models. Its ability to modulate key signaling pathways involved in inflammation, cancer cell survival, and cellular protection, such as NF-κB, c-Myc, and HIF-1α, underscores its significance as a lead compound for drug development. The comprehensive data and detailed protocols presented in this guide serve as a valuable resource for researchers and scientists aiming to further explore and harness the pharmacological properties of this compound for the treatment of human chronic diseases. Future research should focus on its pharmacokinetic and toxicological profiles, as well as its efficacy in more advanced preclinical and clinical settings.

References

- 1. Anti-inflammatory effect of this compound on DSS induced colitis in rats: IL-6/STAT3 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Development and Validation of an Ultra-Performance Liquid Chromatography Method for the Determination of this compound in Rat Plasma and its Application in a Pharmacokinetic Study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Hepatoprotective Effect of this compound against Concanavalin A-Induced Liver Injury in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Middle Cerebral Artery Occlusion Model of Stroke in Rodents: A Step-by-Step Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Application of the MTT assay to human prostate cancer cell lines in vitro: establishment of test conditions and assessment of hormone-stimulated growth and drug-induced cytostatic and cytotoxic effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Anti-inflammatory effect of this compound on DSS induced colitis in rats: IL-6/STAT3 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound Ameliorates Ischemic Stroke by Inhibiting Oxidative Damage and Ferroptosis via HIF-1α/SLC7A11/GPX4 Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound facilitates Ser/Thr phosphorylation of NLRP3 dependent on PKA signalling to block inflammasome activation and pyroptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. This compound inhibits LPS-induced pro-inflammation via NF-kappaB Pathway in RAW 264.7 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. tandfonline.com [tandfonline.com]

- 13. Concanavalin A-induced autoimmune hepatitis model in mice: Mechanisms and future outlook - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. LC-MS/MS method for the simultaneous quantification of luteolin, this compound and apigenin in mice plasma using hansen solubility parameters for liquid-liquid extraction: Application to pharmacokinetics of Eclipta alba chloroform fraction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Transcriptomic analysis reveals a controlling mechanism for NLRP3 and IL-17A in dextran sulfate sodium (DSS)-induced colitis - PMC [pmc.ncbi.nlm.nih.gov]

- 18. benthamscience.com [benthamscience.com]

- 19. creative-bioarray.com [creative-bioarray.com]

- 20. researchhub.com [researchhub.com]

- 21. broadpharm.com [broadpharm.com]

- 22. Measuring Myeloperoxidase Activity as a Marker of Inflammation in Gut Tissue Samples of Mice and Rat - PMC [pmc.ncbi.nlm.nih.gov]

- 23. benchchem.com [benchchem.com]

A Technical Guide to the Anti-Inflammatory Pathways Modulated by Wedelolactone

For Researchers, Scientists, and Drug Development Professionals

Abstract: Wedelolactone (WDL), a natural coumestan (B1194414) derived from plants such as Eclipta prostrata and Wedelia chinensis, has demonstrated significant anti-inflammatory properties across a range of preclinical models.[1][2] Its therapeutic potential stems from its ability to modulate multiple key signaling pathways central to the inflammatory response. This technical guide provides an in-depth review of the molecular mechanisms underlying this compound's anti-inflammatory effects, with a focus on the Nuclear Factor-kappaB (NF-κB), Mitogen-Activated Protein Kinase (MAPK), and Janus Kinase/Signal Transducer and Activator of Transcription (JAK-STAT) signaling cascades, as well as the NLRP3 inflammasome. This document summarizes key quantitative data, details common experimental protocols for investigating its activity, and provides visual representations of its mechanisms of action to support further research and development.

Core Anti-Inflammatory Mechanisms of this compound

This compound exerts its anti-inflammatory effects by targeting critical nodes within the cellular signaling networks that orchestrate the production of inflammatory mediators. Its primary mechanisms involve the inhibition of pro-inflammatory transcription factors, suppression of inflammatory enzyme expression, and interference with inflammasome activation.

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of inflammatory gene expression. In resting cells, the NF-κB p65-p50 dimer is held inactive in the cytoplasm by an inhibitory protein, IκBα. Pro-inflammatory stimuli, such as lipopolysaccharide (LPS), trigger the activation of the IκB kinase (IKK) complex, which then phosphorylates IκBα.[3] This phosphorylation marks IκBα for ubiquitination and subsequent proteasomal degradation, freeing the NF-κB dimer to translocate to the nucleus and initiate the transcription of genes encoding pro-inflammatory cytokines (TNF-α, IL-6, IL-1β), chemokines, and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[3][4]

This compound has been shown to be a potent inhibitor of this pathway.[3][5] It directly inhibits the IKK complex, thereby preventing the phosphorylation and degradation of IκBα.[3][6] This action stabilizes the IκBα protein, effectively sequestering NF-κB p65 in the cytoplasm and preventing its nuclear translocation.[2][3][5] Consequently, the expression of NF-κB target genes, including TNF-α, IL-6, iNOS, and COX-2, is significantly suppressed.[1][2][3]

Modulation of MAPK Signaling

The Mitogen-Activated Protein Kinase (MAPK) pathways, including extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK, are crucial signaling cascades that regulate a variety of cellular processes, including inflammation.[4] These pathways can be activated by stimuli like LPS and lead to the activation of transcription factors such as AP-1, which collaborates with NF-κB to drive inflammatory gene expression.[7] While some studies suggest this compound's anti-inflammatory effects are independent of MAPK phosphorylation in certain contexts, others indicate it can modulate these pathways.[3][8] For instance, this compound has been observed to stimulate ERK and JNK activation in the context of promoting osteoblastogenesis, which in turn upregulates BMP2/Smad signaling.[9] Conversely, in zymosan-induced inflammation models, this compound has been shown to negatively regulate the phosphorylation of p38 MAPK.[10] This context-dependent modulation suggests that this compound's impact on MAPK signaling may be cell-type and stimulus-specific.

Interference with JAK-STAT Signaling

The JAK-STAT pathway is a primary signaling route for a wide array of cytokines and growth factors.[11] Cytokine binding to its receptor leads to the activation of associated Janus kinases (JAKs), which then phosphorylate the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins.[11] STATs are subsequently phosphorylated by JAKs, dimerize, and translocate to the nucleus to regulate gene expression.[11] The IL-6/STAT3 signaling axis is particularly relevant in chronic inflammatory conditions.[12] this compound has been shown to suppress this pathway, significantly downregulating the expression of IL-6 and STAT3 in models of colitis.[1][12] Furthermore, this compound can enhance IFN-γ signaling by inhibiting the dephosphorylation of STAT1, specifically by targeting the T-cell protein tyrosine phosphatase (TCPTP).[13] This prolongs STAT1 activation, which can enhance anti-proliferative and apoptotic effects in tumor cells.[13]

Inhibition of the NLRP3 Inflammasome

The NLRP3 inflammasome is a multi-protein complex that plays a critical role in the innate immune response by activating caspase-1, which in turn processes pro-inflammatory cytokines IL-1β and IL-18 into their mature, active forms.[14][15] this compound is a broad-spectrum inhibitor of the NLRP3 inflammasome.[14] It blocks inflammasome activation and subsequent pyroptosis (inflammatory cell death).[14] The mechanism involves this compound-enhancing the Ser/Thr phosphorylation of the NLRP3 protein, an effect that is dependent on Protein Kinase A (PKA) signaling.[14] This phosphorylation event inhibits inflammasome assembly, blocking ASC oligomerization and speck formation, thereby preventing caspase-1 activation and the release of IL-1β and IL-18.[14][15]

Quantitative Data on Anti-Inflammatory Effects

The following tables summarize the quantitative effects of this compound on various inflammatory markers as reported in the literature.

Table 1: In Vitro Effects of this compound on Inflammatory Mediators

| Cell Line | Stimulus | This compound Conc. | Target | Effect | Reference |

| RAW 264.7 | LPS (1 µg/mL) | 0.1, 1, 10 µM | NO, PGE2, TNF-α | Significant inhibition | [1][3][16] |

| RAW 264.7 | LPS (1 µg/mL) | 0.1, 1, 10 µM | iNOS, COX-2 Protein | Significant dose-dependent inhibition | [1][3][16][17] |

| Human Renal Mesangial Cells | LPS (1 µg/mL) | 10, 20 µmol/L | IL-1β, TNF-α, NO | Significant inhibition | [6] |

| BALB/c 3T3 | LPS | 100 µmol/L | Caspase-11 | Inhibition via NF-κB pathway | [1] |

| Human Chondrocytes | IL-1β | Pretreatment | COX-2, iNOS, TNF-α, IL-6 | Effective inhibition | [2] |

| Human Chondrocytes | IL-1β | Pretreatment | Adamts5, MMP1, MMP3, MMP13 | Decreased expression | [2] |

| J774A.1 / BMDMs | ATP or Nigericin | Dose-dependent | LDH Release (Pyroptosis) | Inhibition | [14] |

| BMDMs | Zymosan (100 µg/mL) | 30 µg/mL | TNF-α, IL-6, IL-12p40 | Significant inhibition | [10] |

Table 2: In Vivo Effects of this compound on Inflammatory Markers

| Animal Model | Condition | This compound Dose | Target | Effect | Reference |

| Rats | DSS-induced colitis | 50, 100 mg/kg | IL-1α, IL-1β, IL-2, TNF-α, IFNγ, STAT3 | Significant decrease | [12] |

| Rats | DSS-induced colitis | 100 mg/kg | Myeloperoxidase Activity | Significant inhibition | [12] |

| Mice | Indomethacin-induced colitis | 50 mg/kg | IL-6/STAT3 signaling | Downregulation | [1] |

| Mice | Acute pancreatitis | 25, 50 mg/kg | GPX4 expression | Upregulation | [1] |

| Mice | MSU-induced arthritis | Not specified | Caspase-1 (p20), IL-1β in joint | Reduced expression | [14] |

| Mice | Zymosan-induced shock | 30 mg/kg | Serum TNF-α, IL-6 | Significant suppression | [10] |

| Mice | Collagen-induced arthritis | Not specified | Serum & synovial IL-1β, IL-6, TNF-α, IL-18 | Decreased release | [15] |

Experimental Protocols

This section outlines common methodologies used to evaluate the anti-inflammatory properties of this compound.

Cell Culture and Treatment

-

Cell Lines: RAW 264.7 murine macrophages are frequently used as they provide a robust inflammatory response to LPS.[3] Human renal mesangial cells (HRMCs), human chondrocytes, and bone marrow-derived macrophages (BMDMs) are also used to study context-specific effects.[2][6][10]

-

Stimulation: Lipopolysaccharide (LPS), typically at a concentration of 1 µg/mL, is the most common stimulus to induce an inflammatory response in macrophages and other cells.[3][6] Other stimuli include Interleukin-1β (IL-1β) for chondrocyte models, or ATP/Nigericin/MSU crystals for NLRP3 inflammasome activation studies.[2][14]

-

Treatment Protocol: Cells are typically pre-treated with various concentrations of this compound (e.g., 0.1 to 20 µM) for a period of 1 to 12 hours before the addition of the inflammatory stimulus.[3][6][17] The cells are then co-incubated for a further period (e.g., 20-24 hours) before harvesting supernatants or cell lysates for analysis.[6][17]

Analysis of Inflammatory Mediators

-

Nitric Oxide (NO) Assay: The concentration of nitrite, a stable product of NO, in the cell culture supernatant is measured using the Griess reagent assay.[3][6]

-

ELISA: Enzyme-Linked Immunosorbent Assays are used to quantify the levels of secreted cytokines such as TNF-α, IL-1β, and IL-6, as well as Prostaglandin E2 (PGE2), in the culture supernatant.[3][6][7]

-

Western Blotting: This technique is used to measure the protein expression levels of key inflammatory and signaling molecules in cell lysates. Common targets include iNOS, COX-2, IκBα, phosphorylated IκBα (p-IκBα), NF-κB p65, and the phosphorylated forms of MAPKs (p-p38, p-ERK, p-JNK).[3][6][16] GAPDH or β-actin are used as loading controls.

-

Quantitative PCR (qPCR): Used to measure the mRNA expression levels of target genes (e.g., IκBα, IKKβ, TNF-α, IL-6) to determine if this compound's effects occur at the transcriptional level.[6]

-

NF-κB Luciferase Reporter Assay: To directly measure NF-κB transcriptional activity, cells are transfected with a plasmid containing a luciferase reporter gene under the control of an NF-κB response element. A decrease in luciferase activity upon this compound treatment indicates inhibition of the pathway.[3][16]

Conclusion

This compound is a multi-target anti-inflammatory agent with well-defined mechanisms of action. Its ability to potently inhibit the NF-κB pathway by preventing IκBα degradation is a central feature of its activity. Furthermore, its capacity to modulate MAPK and JAK-STAT signaling and inhibit NLRP3 inflammasome activation underscores its broad-spectrum efficacy. The comprehensive data presented in this guide highlight this compound's potential as a lead compound for the development of novel therapeutics for a wide range of inflammatory diseases, from arthritis and colitis to neuroinflammation.[1][2][3] Future research should focus on its pharmacokinetic properties, bioavailability, and clinical efficacy in human inflammatory conditions.

References

- 1. A comprehensive review on this compound: natural sources, total synthesis, and pharmacological activities [cjnmcpu.com]

- 2. This compound alleviates inflammation and cartilage degeneration by suppressing the NF-κB signaling pathway in osteoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound inhibits LPS-induced pro-inflammation via NF-kappaB Pathway in RAW 264.7 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ijfmr.com [ijfmr.com]

- 5. researchgate.net [researchgate.net]

- 6. This compound from Eclipta alba inhibits lipopolysaccharide-enhanced cell proliferation of human renal mesangial cells via NF-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Effect of this compound on COX-2, NO and TNF-α expression in lipopolysaccharide induced RAW264.7 cells [manu41.magtech.com.cn]

- 8. Regulating mitochondrial oxidative phosphorylation and MAPK signaling: this compound as a novel therapeutic for radiation-induced thrombocytopenia - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. This compound from Vietnamese Eclipta prostrata (L) L. Protected Zymosan-induced shock in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Frontiers | Pharmacological Effects of Polyphenol Phytochemicals on the JAK-STAT Signaling Pathway [frontiersin.org]

- 12. Anti-inflammatory effect of this compound on DSS induced colitis in rats: IL-6/STAT3 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 13. This compound, a Naturally Occurring Coumestan, Enhances Interferon-γ Signaling through Inhibiting STAT1 Protein Dephosphorylation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. This compound facilitates Ser/Thr phosphorylation of NLRP3 dependent on PKA signalling to block inflammasome activation and pyroptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. This compound ameliorates synovial inflammation and cardiac complications in a murine model of collagen-induced arthritis by inhibiting NF-κB/NLRP3 inflammasome activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. This compound inhibits LPS-induced pro-inflammation via NF-kappaB pathway in RAW 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

Wedelolactone's Antioxidant and Free Radical Scavenging Capabilities: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Wedelolactone, a naturally occurring coumestan (B1194414) found in plants such as Eclipta prostrata, has demonstrated significant antioxidant and free radical scavenging properties. This technical guide provides a comprehensive overview of the quantitative data, experimental methodologies, and underlying signaling pathways associated with this compound's antioxidant activity. The information is intended to serve as a resource for researchers and professionals in the fields of pharmacology, drug discovery, and natural product chemistry.

Introduction

Reactive oxygen species (ROS) and reactive nitrogen species (RNS) are highly reactive molecules generated during normal metabolic processes. An imbalance between the production of these species and the body's ability to detoxify them leads to oxidative stress, a condition implicated in the pathogenesis of numerous chronic diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases.[1] Antioxidants are compounds that can neutralize these harmful free radicals, thereby mitigating oxidative damage. This compound has emerged as a promising natural antioxidant with potent free radical scavenging capabilities.[2][3] This document synthesizes the current scientific knowledge on its antioxidant profile.

Quantitative Antioxidant Activity

The antioxidant efficacy of this compound has been quantified using various in vitro assays. The following tables summarize the key findings from multiple studies, providing a comparative look at its potency in scavenging different types of free radicals.

| Assay | Radical Scavenged | IC50 / EC50 (µg/mL) | Reference |

| DPPH | 2,2-diphenyl-1-picrylhydrazyl | 19.25 | [4][5] |

| Superoxide (B77818) Radical Scavenging | Superoxide (O₂⁻) | 39.25 | [4][5] |

| Nitric Oxide Radical Scavenging | Nitric Oxide (NO) | 58.26 | [4][5] |

| Hydroxyl Radical Scavenging | Hydroxyl (•OH) | 30 | [6] |

Table 1: Summary of IC50/EC50 values for this compound in various free radical scavenging assays.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. This section outlines the experimental protocols for the key assays used to evaluate the antioxidant activity of this compound.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is based on the ability of an antioxidant to donate an electron to the stable DPPH radical, causing a color change from purple to yellow, which is measured spectrophotometrically.[7]

Protocol:

-

A stock solution of DPPH (e.g., 1.3 mg/mL in methanol) is prepared.[4][5]

-